molecular formula C15H17ClN2O B13484299 2-[({[1,1'-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride

2-[({[1,1'-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride

Cat. No.: B13484299
M. Wt: 276.76 g/mol
InChI Key: ZBCGMJIZXZAYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride is an organic compound that features a biphenyl group attached to an aminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride typically involves the reaction of 4-bromomethylbiphenyl with glycine in the presence of a base to form the intermediate compound, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl group provides a rigid and planar structure, while the aminoacetamide moiety offers potential sites for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

2-[(4-phenylphenyl)methylamino]acetamide;hydrochloride

InChI

InChI=1S/C15H16N2O.ClH/c16-15(18)11-17-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,17H,10-11H2,(H2,16,18);1H

InChI Key

ZBCGMJIZXZAYBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(=O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.